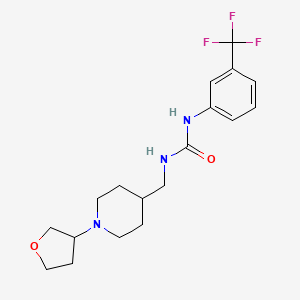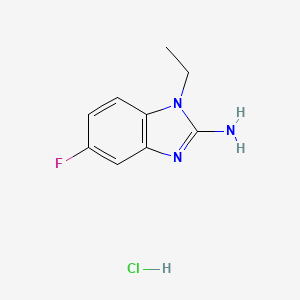
CC(C)(C(C)(C1=Csc=C1)C)O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CC(C)(C(C)(C1=Csc=C1)C)O is a useful research compound. Its molecular formula is C10H16OS and its molecular weight is 184.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Countercurrent Separation in Natural Products Research
Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC), collectively known as countercurrent separation (CS), have significant applications in natural products research. This technology is vital for separating biological molecules of various sizes and from different matrices. CS has been crucial in advancing natural products chemistry, metabolome, and proteome research, especially involving organisms from terrestrial and marine sources (Pauli, Pro, & Friesen, 2008).
Enhancing Chemical Understanding and Graphing Skills
In the field of educational chemistry, computerized learning environments like the case-based computerized laboratory (CCL) significantly enhance students' chemical understanding and graphing skills. These environments integrate computerized experiments with scientific inquiry and case study comprehension, offering a more effective approach for students to conceptualize and understand chemical equilibrium (Dori & Sasson, 2008).
Sustainable Production of Chemicals
Research in carbon dioxide (CO2) capture and utilization (CCU) focuses on sustainable production of high-value-added chemicals through catalytic coupling of CO2 with nitrogenous small molecules. This method highlights the potential of turning waste into wealth by creating valuable chemicals from CO2 reduction integrated with nitrogenous reactants (Liu et al., 2022).
Compressive Sensing in Imaging
Compressive sensing (CS) has found applications in the domain of imaging, particularly in inverse scattering problems. CS's flexibility and robustness make it suitable for electromagnetic imaging problems, although these applications require tailored strategies due to unique theoretical features (Oliveri, Salucci, Anselmi, & Massa, 2017).
Impact on Breast Cancer Stem Cells
In cancer research, particularly breast cancer, the chemokine ligand 2 (CCL2) mediates the interaction between cancer cells and stromal fibroblasts, influencing the self-renewal and propagation of cancer stem cells (CSCs). This finding underscores the importance of the tumor microenvironment in cancer progression and highlights potential therapeutic targets (Tsuyada et al., 2012).
Cambridge Structural Database in Organic Chemistry
The Cambridge Structural Database (CSD) has been instrumental in research applications within organic chemistry, including structural correlation, conformational analysis, and studies of intermolecular interactions. This database serves as a key resource for understanding crystal packing, crystal engineering, polymorphism, and structure prediction in organic chemistry (Allen & Motherwell, 2002).
Properties
IUPAC Name |
2,3-dimethyl-3-thiophen-3-ylbutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OS/c1-9(2,10(3,4)11)8-5-6-12-7-8/h5-7,11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLAQJVBDGJAQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC=C1)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,6-trimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2358406.png)


![2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2358409.png)
![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide](/img/structure/B2358410.png)

![Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2358413.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone](/img/structure/B2358417.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide](/img/structure/B2358421.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2358424.png)


